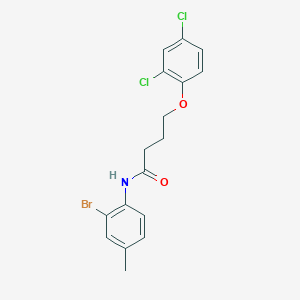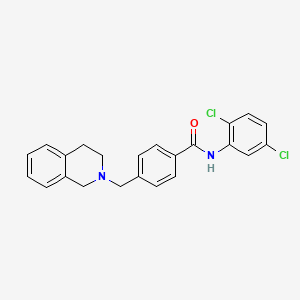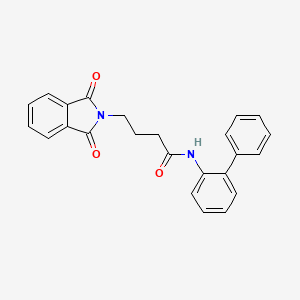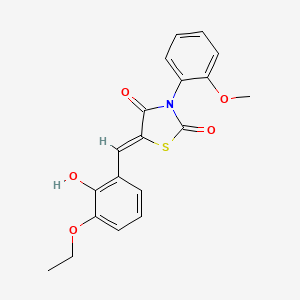![molecular formula C20H24N2O3 B4578349 2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol](/img/structure/B4578349.png)
2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol
Descripción general
Descripción
This chemical compound belongs to a class of organic compounds that exhibit various significant properties and applications in scientific research. Its synthesis and properties are pivotal in understanding its potential applications and interactions.
Synthesis Analysis
- Synthesized via Schiff bases reduction route, involving compounds with asymmetric units and different crystal systems, indicating a complex synthesis process (Ajibade & Andrew, 2021).
Molecular Structure Analysis
- Characterized by X-ray single crystal diffraction, revealing details about the crystal structure, space group, and molecular geometry (Bai Linsha, 2015).
Chemical Reactions and Properties
- The compound is a starting material for the synthesis of azo dyes and dithiocarbamate, indicating its reactivity and utility in creating other compounds (Ajibade & Andrew, 2021).
Physical Properties Analysis
- The crystal structure and physical properties such as bond lengths, angles, and crystallization information provide insights into its physical characteristics (Bai Linsha, 2015).
Chemical Properties Analysis
- Exhibits significant chemical properties like intermolecular hydrogen bonding and secondary intermolecular interactions, which are crucial for understanding its chemical behavior (Ajibade & Andrew, 2021).
Aplicaciones Científicas De Investigación
1. Catalytic Activities in Hydrogenation
Compounds structurally related to 2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol have been explored for their catalytic activities. For instance, research by Tshabalala and Ojwach (2018) demonstrated that palladium complexes with phenol derivatives are active catalysts in the hydrogenation of alkenes and alkynes. This suggests potential applications in chemical synthesis and industrial processes (Tshabalala & Ojwach, 2018).
2. Interactions with Biological Proteins
The interaction of phenol derivatives with Bovine Serum Albumin (BSA) has been studied, indicating potential biological relevance. Ghosh, Rathi, and Arora (2016) explored the binding constants and mode of quenching of similar compounds with BSA, offering insights into drug delivery mechanisms and the interaction of pharmaceutical compounds with proteins (Ghosh, Rathi, & Arora, 2016).
3. Antimicrobial and Antifungal Activities
Vinusha et al. (2015) synthesized Schiff base ligands with antimicrobial and antifungal properties, highlighting the potential of phenol derivatives in developing new therapeutic agents (Vinusha et al., 2015).
4. Study of Molecular Structure and Reactivity
Cai, Toupet, Lehmann, and Carpentier (2003) investigated the molecular structure and reactivity of new yttrium complexes with bis(phenoxide) ligands, providing insights into the chemical reactivity and coordination chemistry of phenol derivatives. This research is relevant for materials science and coordination chemistry (Cai, Toupet, Lehmann, & Carpentier, 2003).
Propiedades
IUPAC Name |
2-ethoxy-4-[[2-(5-methoxy-1H-indol-3-yl)ethylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-25-20-10-14(4-7-19(20)23)12-21-9-8-15-13-22-18-6-5-16(24-2)11-17(15)18/h4-7,10-11,13,21-23H,3,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVMQJAPGGVHOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CNC3=C2C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4578270.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4578277.png)


![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4578311.png)


![3-ethyl-N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4578323.png)
![2-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4578335.png)

![5-(2,4-dichlorophenyl)-4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4578361.png)

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4578381.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4578387.png)